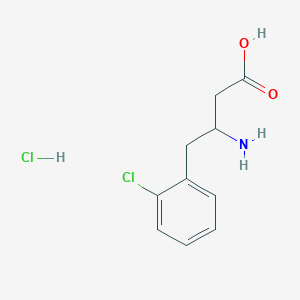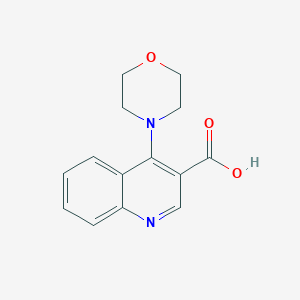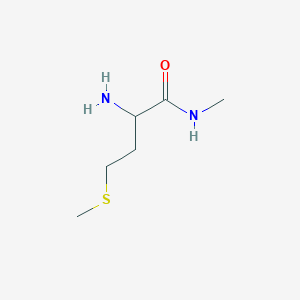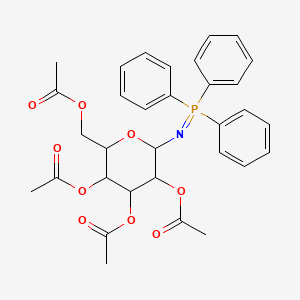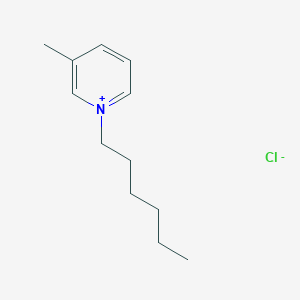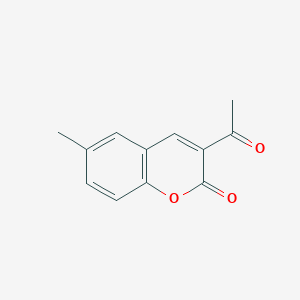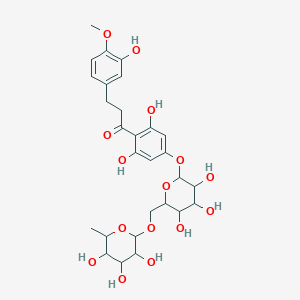![molecular formula C15H13N3O2S B12110217 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a synthetic organic molecule with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a hydroxyphenyl group and a methylidene-pyrrole moiety. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution with Hydroxyphenyl Group:
Addition of Methylidene-Pyrrole Moiety: The final step involves the condensation of the thiazolone derivative with a pyrrole aldehyde under acidic or basic conditions to form the methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The imine bond in the methylidene-pyrrole moiety can be reduced to form the corresponding amine.
Substitution: The amino group on the thiazolone core can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated thiazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery programs.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may facilitate binding to active sites, while the thiazolone core could interact with hydrophobic pockets. The methylidene-pyrrole moiety might enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the pyrrole ring.
(5Z)-2-[(3-methoxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Substitutes the hydroxy group with a methoxy group.
(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The unique combination of the hydroxyphenyl group, methylidene-pyrrole moiety, and thiazolone core in (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one provides distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-18-7-3-5-11(18)9-13-14(20)17-15(21-13)16-10-4-2-6-12(19)8-10/h2-9,19H,1H3,(H,16,17,20)/b13-9- |
InChI Key |
OWYGVHQQZVAPGO-LCYFTJDESA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

